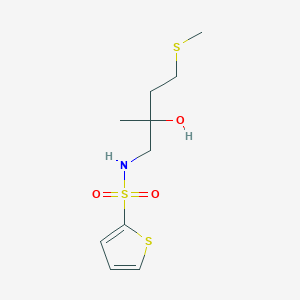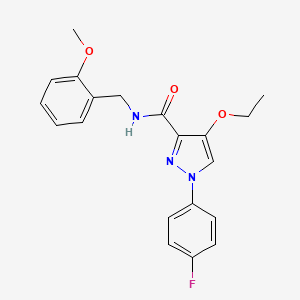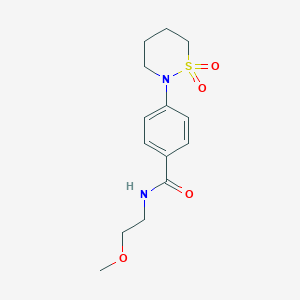
3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 3-methylthiomethyl-1,3-oxazolidin-2-ones, involves multiple steps starting from amino acid derivatives, indicating a complex synthetic pathway that might be applicable to 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one. These pathways often involve lithiation and subsequent reactions with aldehydes to yield N,S-acetal derivatives, showcasing the intricate steps involved in synthesizing such compounds (Gaul & Seebach, 2000).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been elucidated through X-ray crystallography. For instance, the structure of 3-[2-(3-Methylquinoxalin-2-yloxy)ethyl]-1,3-oxazolidin-2-one shows oxazolidine and quinoxaline rings linked by an ethoxy group, demonstrating the complex spatial arrangement of atoms within these molecules (Ahoya et al., 2010).
Chemical Reactions and Properties
The reactivity of similar azetidin-2-one derivatives involves interactions with various reagents to produce a wide range of chemical entities. For example, lithiated derivatives of oxazolidin-2-ones can undergo conjugate addition to cinnamoyl derivatives, leading to enantiomerically pure 1,4-diols, indicating the potential for this compound to participate in similar complex chemical reactions (Gaul & Seebach, 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Research has shown the synthesis of compounds structurally similar to 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one. For example, 1-alkyl-2-methylazetidin-3-ones were synthesized via the hydride-induced cyclization of β-bromo-α,α-dimethoxyketimines, followed by acid hydrolysis. Subsequent imination and alkylation resulted in regioisomeric mixtures of dialkylated compounds, demonstrating the complexity and potential of such syntheses (Salgado et al., 2003).
Ring Expansion and Tautomerism
Research has explored the ring expansion of 4-(arylimino)methylazetidin-2-ones to 5-aryliminopyrrolidin-2-ones through novel N1-C4 bond cleavage. This process has led to efficient protocols for creating enantiopure succinimide derivatives from beta-lactam aldehydes, showcasing the potential of such compounds in organic synthesis (Alcaide et al., 2005). Additionally, 2-aryl-substituted hexahydropyrimidines and tetrahydroquinazolines with this compound structure have shown ring-chain tautomerism, offering insight into their dynamic chemical behavior (Göblyös et al., 2002).
Chiroptical Properties
The chiroptical properties of related oxazolidinones have been investigated, revealing that specific rotations are highly solvent-dependent, indicating their potential application in chiral synthesis and resolution processes (Benoit et al., 2008).
Corrosion Inhibition
In the field of material science, derivatives of azetidinones, akin to this compound, have been studied for their potential as corrosion inhibitors for steel in hydrochloric acid, suggesting applications in industrial settings (Yadav et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-3-methyl-1-propan-2-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-6(2)10-5-8(3,4-9)7(10)11/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTLBWUWVUNOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1=O)(C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)
![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2491930.png)
![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491931.png)
![(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide](/img/structure/B2491932.png)
![3-(Bromomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2491933.png)
